molecular formula C23H21N B14687319 2,6-Di(2,3-dihydro-1h-inden-5-yl)pyridine CAS No. 33777-89-8

2,6-Di(2,3-dihydro-1h-inden-5-yl)pyridine

Cat. No.: B14687319
CAS No.: 33777-89-8
M. Wt: 311.4 g/mol
InChI Key: LNFNXFNWEUPKBZ-UHFFFAOYSA-N
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Description

2,6-Di(2,3-dihydro-1h-inden-5-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two 2,3-dihydro-1H-inden-5-yl groups attached to the 2 and 6 positions of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(2,3-dihydro-1h-inden-5-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with 2,3-dihydro-1H-indene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include a temperature range of 80-120°C and a reaction time of 12-24 hours. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Di(2,3-dihydro-1h-inden-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2,6-Di(2,3-dihydro-1h-inden-5-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2,6-Di(2,3-dihydro-1h-inden-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, such as catalytic activity and enzyme inhibition. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di(2,3-dihydro-1H-inden-5-yl)pyridine
  • 2,6-Dibromopyridine
  • 2,6-Diformylpyridine
  • 2,6-Di-tert-butylpyridine

Uniqueness

This compound is unique due to the presence of the 2,3-dihydro-1H-inden-5-yl groups, which impart distinct steric and electronic properties to the compound. These properties can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

33777-89-8

Molecular Formula

C23H21N

Molecular Weight

311.4 g/mol

IUPAC Name

2,6-bis(2,3-dihydro-1H-inden-5-yl)pyridine

InChI

InChI=1S/C23H21N/c1-4-16-10-12-20(14-18(16)6-1)22-8-3-9-23(24-22)21-13-11-17-5-2-7-19(17)15-21/h3,8-15H,1-2,4-7H2

InChI Key

LNFNXFNWEUPKBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NC(=CC=C3)C4=CC5=C(CCC5)C=C4

Origin of Product

United States

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